N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a fluorothiophene ring, and a sulfonamide functional group, which collectively contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dichlorophenyl isocyanate with a suitable thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a tin (II) salt, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Large-scale production typically employs continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the dichlorophenyl group.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where the fluorothiophene ring is coupled with other aromatic compounds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while coupling reactions can produce biaryl compounds with enhanced electronic properties.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its activity against mycobacterial infections.
N-(3,5-Dichlorophenyl)succinimide: Used as an agricultural fungicide but limited by its potential toxicity.
Uniqueness
N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide stands out due to its combination of a dichlorophenyl group, a fluorothiophene ring, and a sulfonamide functional group, which collectively impart unique chemical and biological properties
Properties
Molecular Formula |
C10H6Cl2FNO2S2 |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6Cl2FNO2S2/c11-6-3-7(12)5-8(4-6)14-18(15,16)10-2-1-9(13)17-10/h1-5,14H |
InChI Key |
YXGPOGGIKKULJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
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